IWP-O1

Übersicht

Beschreibung

IWP-O1 ist ein niedermolekularer Inhibitor, der auf den Wnt-Signalweg abzielt. Es ist bekannt für seine Fähigkeit, das Enzym Porcupine (PORCN) zu hemmen, das für die Sekretion von Wnt-Proteinen unerlässlich ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, in der wissenschaftlichen Forschung große Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

IWP-O1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um den Wnt-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: this compound wird verwendet, um die Auswirkungen der Hemmung der Wnt-Signalgebung auf Zellproliferation, Differenzierung und Apoptose zu untersuchen.

Medizin: Diese Verbindung hat sich in der Krebsbehandlung als vielversprechend erwiesen, indem sie das Wachstum und das Überleben von Krebszellen hemmt, insbesondere bei Plattenepithelkarzinomen des Kopfes und Halses.

Industrie: This compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Wnt-Signalweg abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Porcupine (PORCN) hemmt, das für die Palmitoylierung und Sekretion von Wnt-Proteinen verantwortlich ist. Durch die Blockierung dieses Enzyms verhindert this compound die Aktivierung des Wnt-Signalwegs, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose in Krebszellen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören β-Catenin, Dishevelled (Dvl) und das Low-Density-Lipoprotein-Rezeptor-verwandte Protein 6 (LRP6) .

Wirkmechanismus

Target of Action

IWP-O1 is a highly potent Porcupine (Porcn) inhibitor . Porcn is an enzyme that plays a crucial role in the secretion of Wnt proteins, which are involved in various cellular processes, including cell growth and differentiation .

Mode of Action

This compound functions by preventing the secretion of Wnt proteins . It effectively suppresses the phosphorylation of Dishevelled (Dvl2/3) and Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) in HeLa cells . These proteins are associated with both β-catenin dependent and independent Wnt signaling pathways .

Biochemical Pathways

This compound affects the Wnt signaling pathway , which is often upregulated in various types of cancers . By inhibiting this pathway, this compound can modulate the expression of selected glycolytic enzymes, including phosphofructokinase M, pyruvate kinase M2, and lactate dehydrogenase . This modulation can lead to changes in glucose metabolism, a key process in cancer cell survival .

Result of Action

The inhibition of the Wnt signaling pathway by this compound leads to a reduction in the survival of cancer cells and a decrease in glucose uptake and lactate release . This can result in the attenuation of cancer cell growth and proliferation . Moreover, this compound has been shown to modulate the expression of glycolytic enzymes, which can disrupt the energy metabolism of cancer cells .

Action Environment

It’s known that the effectiveness of this compound can vary depending on the specific type of cancer cells and the presence of other signaling pathways

Vorbereitungsmethoden

Die Synthese von IWP-O1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsverfahren können die Skalierung dieser Synthesewege umfassen, während gleichzeitig die Reinheit und Konsistenz der Verbindung gewährleistet werden .

Analyse Chemischer Reaktionen

IWP-O1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

IWP-O1 wird oft mit anderen Wnt-Signalweg-Inhibitoren wie PRI-724 verglichen. Während beide Verbindungen den Wnt-Signalweg hemmen, zielen sie auf verschiedene Komponenten des Signalwegs ab. PRI-724 hemmt die Interaktion zwischen β-Catenin und CREB-bindenden Protein (CREBBP), während this compound auf das Enzym Porcupine (PORCN) abzielt. Dieser Unterschied im Wirkmechanismus unterstreicht die Einzigartigkeit von this compound in seiner Fähigkeit, die Sekretion von Wnt-Proteinen zu verhindern .

Ähnliche Verbindungen umfassen:

PRI-724: Hemmt die Interaktion zwischen β-Catenin und CREB-bindenden Protein (CREBBP).

LGK974: Ein weiterer Porcupine (PORCN)-Inhibitor mit ähnlichen Wirkungen wie this compound.

C59: Ein Porcupine (PORCN)-Inhibitor, der auch auf den Wnt-Signalweg abzielt

Biologische Aktivität

IWP-O1 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, and metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and viral infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications for therapeutic strategies.

This compound functions primarily by inhibiting the Wnt signaling pathway, which is often dysregulated in cancer. By blocking this pathway, this compound can reduce cell proliferation and induce apoptosis in various cancer cell lines. Specifically, it has been shown to enhance the cytotoxic effects of glycolytic inhibitors in tongue squamous cell carcinoma (SCC) cells, indicating a synergistic interaction that may improve therapeutic outcomes .

Effects on Viral Replication

Recent studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 and other pathogenic RNA viruses. In vitro experiments revealed that pre-treatment with this compound reduced viral titers by up to 97% across multiple variants of SARS-CoV-2, including Delta and Omicron strains. This antiviral effect is attributed to the compound's ability to upregulate peroxisome biogenesis and enhance interferon production, which collectively contribute to a more robust antiviral response .

Cellular Metabolism Modulation

This compound also influences cellular metabolism by modulating glucose utilization and lactate release in cancer cells. In studies involving tongue SCC cell lines, the compound was found to decrease glucose uptake and lactate production, suggesting a shift towards a less glycolytic phenotype. This metabolic reprogramming is significant as it targets one of the hallmarks of cancer metabolism .

Study 1: Antiviral Activity

A study investigating the antiviral properties of this compound reported that treatment with this inhibitor led to a substantial reduction in viral load in infected cell cultures. Specifically:

- Reduction in Viral Load : Up to 94% decrease in viral titers.

- Mechanism : Enhanced interferon response due to increased peroxisome formation.

Study 2: Cancer Cell Viability

In another investigation focusing on tongue SCC cells:

- Combination Therapy : this compound was tested alongside glycolytic inhibitors (e.g., 2-deoxyglucose).

- Results : The combination significantly increased cytotoxicity compared to individual treatments.

- Apoptosis Induction : Enhanced rates of apoptosis were observed when this compound was used in conjunction with other metabolic inhibitors .

Table 1: Effects of this compound on Viral Replication

| Virus Variant | Viral Load Reduction (%) | Treatment Concentration (μM) |

|---|---|---|

| D614G | 85–87 | 1 |

| Alpha | 76–96 | 1 |

| Beta | 84–91 | 1 |

| Delta | 81–95 | 1 |

| Omicron | 40–75 | 1 |

Table 2: Cytotoxic Effects of this compound in Cancer Cells

| Cell Line | Treatment Combination | Apoptosis Induction (%) | Lactate Release (mM) |

|---|---|---|---|

| CAL 27 | Lonidamine + this compound | Significant | Reduced |

| SCC-25 | 2-DG + this compound | Significant | Reduced |

| BICR 22 | Lonidamine + this compound | Significant | Reduced |

Eigenschaften

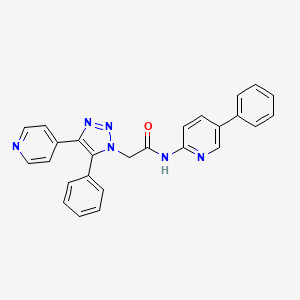

IUPAC Name |

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDQHBKIHQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide (IWP-O1) in tongue cancer cells?

A: this compound inhibits the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer. [, ] Specifically, this compound acts by disrupting the interaction between the Wnt ligand and its receptor, ultimately leading to the downregulation of Wnt-dependent gene expression. [, ] This inhibition of Wnt signaling has been shown to attenuate the survival of tongue cancer cells and reduce their glucose uptake and lactate release. []

Q2: How does the inhibition of Wnt signaling by this compound impact the metabolism of tongue cancer cells?

A: Studies have demonstrated that this compound, through its inhibition of Wnt signaling, can modulate the expression of key glycolytic enzymes in tongue cancer cells. [] This modulation leads to a decrease in glycolytic activity, which is often upregulated in cancer cells to fuel their rapid growth and proliferation. [, ] By reducing glucose consumption and lactate production, this compound effectively disrupts the energetic metabolism of tongue cancer cells, contributing to its anti-cancer effects. [, ]

Q3: Are there any synergistic effects observed when combining this compound with other anti-cancer agents?

A: Research suggests that combining this compound with other inhibitors, such as Akt kinase inhibitors, can enhance the therapeutic benefit against tongue cancer cells. [] This combination has been shown to synergistically reduce cell viability, promote apoptosis, and further impair glycolytic activity compared to single-agent treatments. [] The enhanced efficacy observed in 3D spheroid models, which better mimic in vivo tumor environments, underscores the potential of such combination therapies for future clinical applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.